2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine
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Overview
Description
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound features a tetrazole ring substituted with an isopropyl group and an ethylamine chain. Tetrazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of action
The compound “2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine” could potentially interact with various biological targets due to the presence of the tetrazole ring and the amine group. Tetrazoles are known to mimic the carboxylate group of bioactive molecules and are often used in drug design . The amine group can form hydrogen bonds with biological targets, enhancing the compound’s interaction with them.
Pharmacokinetics
The presence of the tetrazole ring could potentially enhance the compound’s bioavailability as tetrazoles are known to improve drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with ethyl isocyanate to form the corresponding hydrazide, which is then cyclized to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The use of automated systems and advanced analytical techniques ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of alkylated or acylated tetrazole derivatives.
Scientific Research Applications
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine: A similar compound with a pyrazole ring instead of a tetrazole ring.
4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another heterocyclic compound with different ring structures.
Uniqueness
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine is unique due to its tetrazole ring, which imparts specific chemical and biological properties. The presence of the tetrazole ring allows for unique interactions with biological targets, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
2-(1-propan-2-yltetrazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-5(2)11-6(3-4-7)8-9-10-11/h5H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSWYYUOEGZHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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